N-(2,6-Dimethylphenyl) alanine methyl ester
Overview
Description
N-(2,6-Dimethylphenyl) alanine methyl ester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group attached to the carboxyl group of the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl) alanine methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with (S)-2-aminopropionic acid and 2,6-dimethylaniline.
Coupling Reaction: The amino group of (S)-2-aminopropionic acid is coupled with 2,6-dimethylaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting product is then esterified using methanol and a strong acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl) alanine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-Dimethylphenyl) alanine methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl) alanine methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain proteases or bind to neurotransmitter receptors, altering their function.
Comparison with Similar Compounds
Similar Compounds
(S)-2-[(2,6-Dimethylphenyl)amino]propionic acid: The non-esterified form of the compound.
®-2-[(2,6-Dimethylphenyl)amino]propionic acid methyl ester: The enantiomer of the compound.
2-[(2,6-Dimethylphenyl)amino]acetic acid methyl ester: A structurally similar compound with a different amino acid backbone.
Uniqueness
N-(2,6-Dimethylphenyl) alanine methyl ester is unique due to its specific stereochemistry and the presence of both an amino group and a methyl ester group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (2S)-2-(2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-6-5-7-9(2)11(8)13-10(3)12(14)15-4/h5-7,10,13H,1-4H3/t10-/m0/s1 |
InChI Key |
NEOYGRJJOGVQPO-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N[C@@H](C)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(C)C(=O)OC |
Origin of Product |
United States |
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